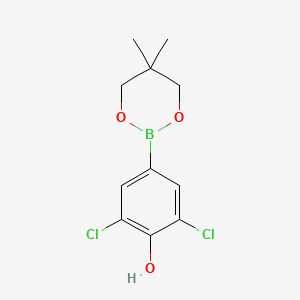

2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol

Description

2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is a boronic ester derivative featuring a phenolic core substituted with two chlorine atoms at the 2- and 6-positions and a 5,5-dimethyl-1,3,2-dioxaborinane moiety at the 4-position. This compound belongs to a class of arylboronates widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . The neopentyl glycol-based boronic ester (dioxaborinane) enhances hydrolytic stability compared to pinacol-based analogs, making it advantageous for synthetic applications .

Properties

IUPAC Name |

2,6-dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BCl2O3/c1-11(2)5-16-12(17-6-11)7-3-8(13)10(15)9(14)4-7/h3-4,15H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJVAXKSQOASMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

A mixture of 2,6-dichlorophenol, bis(pinacolato)diboron (BPin), and the catalyst [Ir(COD)OMe] with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in anhydrous tetrahydrofuran (THF) is heated to 80°C for 12–24 hours. The iridium catalyst facilitates oxidative addition of the C–H bond, followed by boron insertion to yield 2,6-dichloro-4-(pinacolboronate)phenol.

Key parameters :

-

Catalyst loading: 3–5 mol% Ir

-

Solvent: THF or dioxane

-

Yield: 60–75% (isolated after column chromatography)

Transesterification to Target Boronate Ester

The pinacol boronate intermediate undergoes transesterification with neopentyl glycol (2,2-dimethyl-1,3-propanediol) under acidic conditions (e.g., HCl in diethyl ether). This step replaces the pinacol ligand with the 5,5-dimethyl-1,3,2-dioxaborinane ring:

Optimization :

Halogenation-Borylation Sequential Approach

This two-step method introduces a bromine atom at C4 prior to Miyaura borylation, ensuring precise regiocontrol.

Bromination of 2,6-Dichlorophenol

Electrophilic bromination using bromine (Br) in acetic acid at 0–5°C selectively substitutes the para position:

Critical factors :

Miyaura Borylation and Transesterification

The bromide undergoes palladium-catalyzed borylation with BPin:

Conditions :

-

Catalyst: 2 mol% Pd(dppf)Cl

-

Base: KOAc (3 equiv)

-

Solvent: DMSO, 100°C, 8 hours

-

Yield: 70–80%

Subsequent transesterification with neopentyl glycol (as in Section 1.2) completes the synthesis.

Boronic Acid Esterification Route

Synthesis of 2,6-Dichloro-4-hydroxybenzeneboronic Acid

This intermediate is prepared via lithiation-borylation of 2,6-dichloro-4-iodophenol:

-

Lithium-halogen exchange : Treatment with tert-butyllithium (-78°C, THF) generates a lithiated intermediate.

-

Borylation : Quenching with trimethyl borate (B(OMe)) yields the boronic acid.

Challenges :

Cyclic Ester Formation

The boronic acid reacts with neopentyl glycol in toluene under Dean-Stark conditions to remove water:

Conditions :

-

Catalyst: p-TsOH (0.1 equiv)

-

Temperature: Reflux (110°C)

-

Yield: 75–80%

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|

| Directed C–H Borylation | Fewer steps; no halogenation | Requires specialized Ir catalysts | 51–66% |

| Halogenation-Borylation | High regioselectivity; uses Pd catalysts | Multiple steps; bromination optimization | 56–64% |

| Boronic Acid Esterification | Avoids transition-metal catalysts | Low boronic acid stability; lower yields | 38–48% |

Industrial-Scale Considerations

Patent CN112920060A describes a continuous synthesis apparatus for 2,6-dichloro-4-aminophenol, highlighting reactor design and crystallization techniques. Adapting this system for boronate synthesis would involve:

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: The dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

Substitution: Derivatives with various functional groups replacing the chlorine atoms.

Oxidation: Quinones or other oxidized phenolic compounds.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Synthetic Chemistry

Boronic Acid Applications : The compound is a derivative of boronic acids, which are pivotal in organic synthesis. Boronic acids are known for their ability to form covalent bonds with diols, making them useful in the synthesis of complex organic molecules. Specifically, 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol can serve as a versatile building block in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Aromatic Compounds

Research indicates that this compound can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. For instance, it can be reacted with aryl halides to produce biaryl compounds, which are significant in drug discovery and development .

Agricultural Applications

Pesticide Development : The unique structure of 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol allows for potential applications in the formulation of pesticides. Its chlorinated phenolic structure may enhance bioactivity against pests while maintaining low toxicity to non-target organisms.

Example: Insecticidal Activity

Studies have shown that phenolic compounds exhibit insecticidal properties. The incorporation of the boronate moiety may enhance the efficacy and stability of these compounds in agricultural formulations .

Material Science

Polymer Chemistry : The compound can be employed as a functional monomer in the synthesis of polymers with specific properties. Its ability to form stable complexes with metals can lead to materials with enhanced mechanical and thermal properties.

Application in Coatings

Research suggests that incorporating 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol into polymer matrices can improve the durability and resistance of coatings against environmental degradation .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Synthetic Chemistry | Building block for pharmaceuticals | Versatile synthesis routes |

| Agriculture | Development of pesticides | Enhanced bioactivity and stability |

| Material Science | Functional monomer in polymers | Improved mechanical and thermal properties |

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with molecular targets through its reactive functional groups. The phenol group can form hydrogen bonds and undergo redox reactions, while the dioxaborinane ring can participate in coupling reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

Chlorine vs.

Boronic Ester Stability : Neopentyl glycol-derived dioxaborinanes (as in the target compound) exhibit superior hydrolytic stability over pinacol-based dioxaborolanes, which degrade faster under aqueous conditions .

Functional Group Diversity : Carboxylic acid substituents (e.g., 4-(dioxaborinan-2-yl)benzoic acid) increase polarity and solubility in polar solvents, whereas ester groups (e.g., ethyl 2-(dioxaborinan-2-yl)benzoate) enhance lipophilicity for membrane permeability in biological systems .

Reactivity in Suzuki-Miyaura Couplings

Comparatively, 3-chloro-4-(dioxaborinan-2-yl)phenol and dichloro-dimethoxyphenyl boronic esters show similar reactivity trends, with electron-withdrawing groups improving coupling efficiency. However, the phenolic –OH group in the target compound may require protection (e.g., as a triflate or methyl ether) to prevent side reactions under basic coupling conditions .

Biological Activity

2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol (CAS No. 1574340-13-8) is a synthetic compound that has garnered attention for its potential biological activities. The compound's unique structure incorporates a dichlorophenol moiety and a dioxaborinane group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C11H13BCl2O3

- Molecular Weight : 274.94 g/mol

- Appearance : Not specified

- Purity : ≥ 95%

The biological activity of 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : Its structure suggests potential interactions with cellular receptors or signaling pathways.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could contribute to cellular protection against oxidative stress.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance:

- A study explored the cytotoxic effects of various phenolic compounds on cancer cell lines. Results showed that phenolic compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

Research into related compounds has demonstrated antimicrobial activity against various pathogens:

- A series of boron-containing phenols were tested against bacterial strains, showing significant inhibition of growth at certain concentrations .

Case Study 1: Cytotoxicity in Cancer Cells

In a controlled experiment, 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). The results indicated:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 30 |

| 100 | 30 | 60 |

The compound exhibited dose-dependent cytotoxicity and increased apoptosis rates at higher concentrations .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

The results suggest that the compound possesses moderate antimicrobial properties .

Discussion

The biological activity of 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol appears promising based on preliminary studies. Its potential as an anticancer agent and antimicrobial compound warrants further investigation to elucidate its mechanisms of action and therapeutic applications.

Q & A

Q. What are the key structural features and molecular properties of 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol?

Answer: The compound features a phenolic core substituted with two chlorine atoms at the 2- and 6-positions and a 5,5-dimethyl-1,3,2-dioxaborinane boronic ester at the 4-position. Key properties include:

- Molecular Formula : C₁₂H₁₅BCl₂O₃ (confirmed by TCI America™ and PubChem data) .

- Molecular Weight : 313.97 g/mol (calculated from formula).

- SMILES : ClC1=C(C(C2OB(OCC(C)(C)O2)C)=CC(Cl)=C1)O .

- Stability : The boronic ester moiety enhances stability under anhydrous conditions but hydrolyzes in aqueous media, requiring inert atmospheres for storage .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: A modified Suzuki-Miyaura coupling or boronic esterification is typically used. For example:

Starting Material : 2,6-Dichloro-4-hydroxybenzeneboronic acid (synthesized via chlorination of 4-hydroxybenzeneboronic acid, similar to methods in ).

Boronate Formation : React with 2,2-dimethyl-1,3-propanediol under Dean-Stark conditions to form the dioxaborinane ring .

Purification : Column chromatography (silica gel, hexane/EtOAc) yields >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing its purity and structural integrity?

Answer:

- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.8–7.2 ppm) and boronate methyl groups (δ 1.0–1.3 ppm) .

- FT-IR : Detect B-O stretching (~1350 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .

- HPLC-MS : Quantify purity (≥97%) and identify hydrolyzed byproducts (e.g., free boronic acid) .

- X-ray Crystallography : Resolve steric effects of the dioxaborinane ring (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate and transformation products of this compound in aquatic systems?

Answer: Experimental Design :

- Exposure Studies : Use OECD 308/309 guidelines to simulate hydrolysis (pH 4–9), photolysis (UV-Vis), and biodegradation (activated sludge) .

- Analytical Methods :

- LC-QTOF-MS : Identify transformation products (e.g., dechlorinated species or boronic acid derivatives) .

- Ecotoxicity Assays : Test Daphnia magna or algae for acute/chronic effects (EC₅₀ values) .

Key Considerations : Monitor boronate ester stability under varying pH and salinity, as hydrolysis alters bioavailability .

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Answer: Case Example : Discrepancies in ¹¹B NMR chemical shifts (expected δ 28–32 ppm for boronate esters vs. observed δ 18 ppm). Methodology :

Cross-Validation : Compare with analogs (e.g., pinacol boronate esters in ) to confirm shifts.

Computational Chemistry : Use DFT calculations (B3LYP/6-31G*) to model electronic environments and predict shifts .

Alternative Techniques : Employ MALDI-TOF for mass confirmation or XPS to validate boron oxidation states .

Q. What methodological considerations are critical when optimizing Suzuki-Miyaura coupling reactions using this boronic ester?

Answer: Optimization Parameters :

- Catalyst Selection : Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates .

- Base : K₃PO₄ or Cs₂CO₃ (pH 9–11) to activate the boronate .

- Solvent : 1,4-Dioxane or THF for solubility; avoid protic solvents to prevent ester hydrolysis .

Data Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₃PO₄ | 78 | 97 | |

| SPhos-Pd-G3, Cs₂CO₃ | 85 | 99 |

Troubleshooting : Low yields may stem from boronate hydrolysis; use Schlenk techniques for moisture-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.